

(Z)-Ligustilide natural sources and extraction from *Angelica sinensis*

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Compound of Interest

Compound Name: (Z)-Ligustilide

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An In-depth Technical Guide to **(Z)-Ligustilide**: Natural Sources and Extraction from *Angelica sinensis*

Introduction

(Z)-Ligustilide is a bioactive phthalide compound and a primary volatile component found in several medicinal plants, most notably *Angelica sinensis* (Oliv.) Diels, also known as Dong Quai.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of **(Z)-Ligustilide** and details various methods for its extraction from *Angelica sinensis*, with a focus on experimental protocols and quantitative outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of (Z)-Ligustilide

(Z)-Ligustilide is predominantly found in plants belonging to the Apiaceae (Umbelliferae) family.[4] The concentration of this compound can vary significantly based on the plant species, cultivation region, and the specific part of the plant used.[6]

Key Botanical Sources:

- *Angelica sinensis* (Dong Quai): The root of *Angelica sinensis* is a major and widely studied source of **(Z)-Ligustilide**, where it is considered one of the most biologically active

components.[2][7] The amount of **(Z)-Ligustilide** in the dry weight of Danggui (the dried root) ranges from 1.26 to 37.7 mg/g.[2]

- Ligusticum chuanxiong (Chuanxiong): This is another significant source of **(Z)-Ligustilide**. [3][4]
- Angelica acutiloba: The roots of this species, also known as Japanese Angelica, contain **(Z)-Ligustilide**, with total content in some samples ranging from 0.08% to 0.22%. [8]
- Apium graveolens (Wild Celery): Wild celery is reported to contain high concentrations of ligustilide. [8]
- Other Sources: **(Z)-Ligustilide** has also been identified in other plants such as Todaroa montana, Levisticum officinale (Lovage), and species within the Petroselinum, and Meum genera. [6][8][9]

Table 1: (Z)-Ligustilide Content in Various Natural Sources

Plant Species	Part of Plant	(Z)-Ligustilide Content (mg/g dry weight)	Reference(s)
Angelica sinensis	Root	5.63 - 24.53 (mean of 11.02)	[6]
Angelica sinensis	Root	1.26 - 37.7	[2]
Angelica acutiloba	Root	0.8 - 2.2	[8]
Angelica acutiloba / A. acutiloba var. sugiyamae	Root	~1.00	[6]
Levisticum officinale (Lovage)	Root	~2.78	[6]
Angelica gigas	Root	Not detected	[6]
Angelica archangelica	Root	Not detected	[6]

Extraction of (Z)-Ligustilide from Angelica sinensis

Various methods have been developed for the extraction of **(Z)-Ligustilide** from the roots of *Angelica sinensis* (*Radix Angelica sinensis*, RAS). These range from traditional solvent-based techniques to more modern and sustainable methods. The choice of method impacts the yield, purity, and stability of the final extract, as **(Z)-Ligustilide** is known to be an unstable compound.[\[7\]](#)[\[10\]](#)

Conventional Solvent Extraction

Traditional methods often involve reflux or sonication with organic solvents.

- Petroleum Ether: A common solvent used for extraction. One method involves reflux extraction with petroleum ether followed by purification using medium pressure liquid chromatography to yield ligustilide with over 95% purity.[\[11\]](#)
- Ethanol: Dilute ethanol-soluble extracts are also used.[\[12\]](#)

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green technology that offers high selectivity and preserves thermolabile compounds like **(Z)-Ligustilide**.

- Preparation: The roots of *Angelica sinensis* are ground into particles (e.g., 40 mesh).[\[13\]](#)
- Extraction System: A supercritical fluid extraction system (e.g., HA220-50-06) is utilized.[\[13\]](#)
- Parameters:
 - Extraction Vessel Temperature: 46°C[\[14\]](#)
 - Extraction Vessel Pressure: 40 MPa[\[14\]](#)
 - Separation Vessel I Temperature: 50-55°C[\[13\]](#)[\[14\]](#)
 - Separation Vessel I Pressure: 8 MPa[\[13\]](#)[\[14\]](#)
 - Separation Vessel II Temperature: 30-35°C[\[13\]](#)[\[14\]](#)

- Separation Vessel II Pressure: 6 MPa[14]
- CO₂ Flow Rate: 25 L/h[13][14]
- Extraction Time: 3.0 hours[14]
- Collection: The extract rich in **(Z)-Ligustilide** is collected from the first separation vessel.[13]
- Purification: The crude extract can be further purified by methods such as countercurrent separation or preparative HPLC to achieve purities of 93.4% and 98.0%, respectively.[15] A study reported an extraction yield of 3.19% for **(Z)-Ligustilide** using this method.[14]

Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that enhances extraction yield by using acoustic cavitation, reducing extraction time and solvent consumption.[16]

While this protocol is for polysaccharides, the parameters demonstrate the application of UAE. For ligustilide, an organic solvent would typically be used instead of water.

- Preparation: Dried *Angelica sinensis* is powdered.
- Parameters:
 - Ultrasound Power: 140-180 W[17]
 - Liquid-to-Solid Ratio: 5:1 to 7:1 (mL/g)[17]
 - Extraction Time: 40-50 minutes[17]
 - Extraction Temperature: 80-100°C[17]
- Optimization: Response surface methodology (RSM) can be used to find the optimal conditions. For polysaccharides, optimal conditions were found to be 180 W power, a 7:1 liquid-to-solid ratio, 45 minutes extraction time, and a temperature of 90°C, yielding 6.96% polysaccharides.[17]

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes like cellulase to break down the plant cell wall, facilitating the release of intracellular bioactive compounds.^{[7][18]} This method can significantly increase extraction yields.

- Preparation: Radix Angelica sinensis (RAS) is dried and ground into a powder.^[7]
- Enzymatic Pre-treatment:
 - 5.0 g of RAS powder is added to 100 mL of an enzymatic solution (cellulase from endophyte strain No. Lut1201).^[7]
 - The pH is adjusted to 7.0.^[7]
 - The mixture is shaken in a reciprocating shaker for 30 hours at 37°C.^[7]
- Extraction:
 - After enzymatic treatment, the solution is filtered.^[7]
 - The residue is collected and subjected to a subsequent reflux extraction.^[7]
- Analysis: The concentration of **(Z)-Ligustilide** is determined by HPLC.
- Results: This method, using cellulase from an endophyte (No. Lut1201), resulted in a 2-fold increase in the yield of **(Z)-Ligustilide** ($1639.16 \pm 52.45 \mu\text{g/g}$) compared to conventional reflux extraction.^[7]

Enzyme and Ultrasound Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This novel and sustainable method combines enzyme-assisted extraction with ultrasound-assisted aqueous two-phase extraction for simultaneous extraction and separation.^{[16][19]}

- Enzymatic Hydrolysis:
 - ASR powder is mixed with a buffer solution containing enzymes (e.g., cellulase and hemicellulase) at a specific liquid-to-solid ratio.^[20]

- Ultrasonic Treatment:
 - The mixture is placed in an ultrasonic bath (e.g., 40 kHz frequency).[20]
 - Extraction is performed at a set temperature (e.g., 35°C) for a specific duration (e.g., 25 minutes).[20]
- Incubation & Inactivation:
 - The mixture is incubated in a water bath (e.g., at 35°C for 65 minutes).[20]
 - Enzymes are inactivated by heating (e.g., at 85°C for 5 minutes).[20]
- Aqueous Two-Phase System (ATPS) Formation:
 - Phase-forming components (e.g., anhydrous ethanol and $(\text{NH}_4)_2\text{SO}_4$) are added to the solution to form a stable ATPS.[20]
 - The solution is left to stand for phase separation.[20]
- Analysis: The upper, ethanol-rich phase containing ligustilide is collected and analyzed by HPLC.[16]

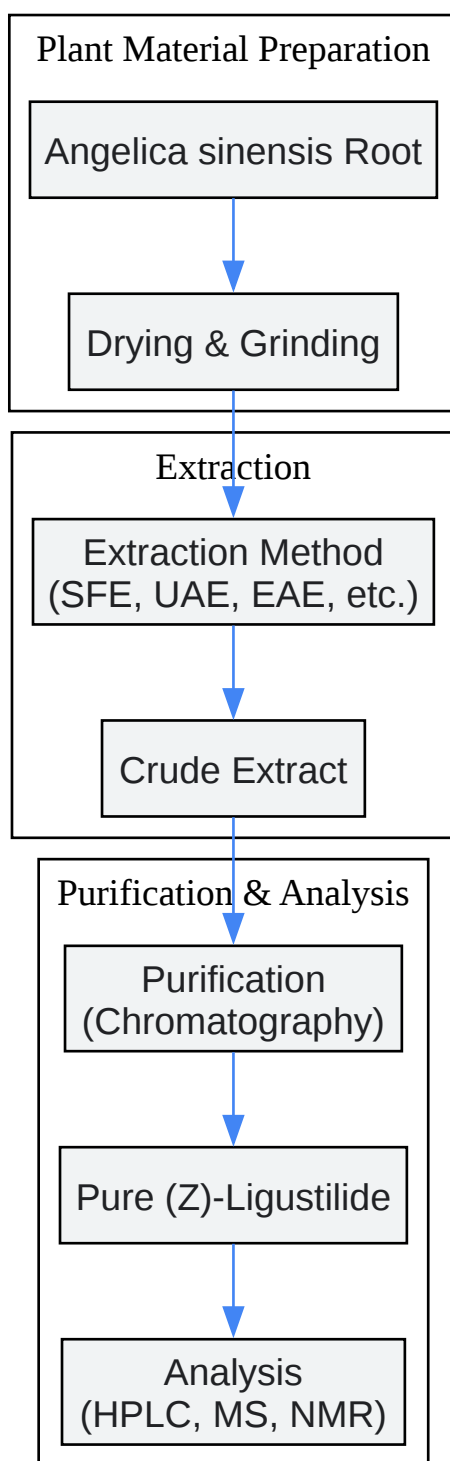
Table 2: Comparison of Extraction Methods for (Z)-Ligustilide from *Angelica sinensis*

Extraction Method	Key Parameters	Yield/Purity	Advantages	Disadvantages	Reference(s)
Supercritical Fluid Extraction (SFE)	40 MPa, 46°C, 3h, CO ₂	Yield: 3.19%; Purity: >98% after purification	High purity, solvent-free, good for thermolabile compounds	High initial equipment cost	[14] [15]
Enzyme-Assisted Extraction (EAE)	Endophyte cellulase, 37°C, 30h pre-treatment	Yield: ~1.64 mg/g (2-fold increase)	Higher yield, environmentally friendly	Longer pre-treatment time, enzyme cost	[7]
Ultrasound-Assisted Extraction (UAE)	180W, 90°C, 45 min	(Data for polysaccharides shown)	Reduced time and solvent, increased efficiency	Potential for compound degradation at high power	[17]
EUA-ATPE	Enzyme + Ultrasound + ATPS	(Qualitative improvement)	Sustainable, efficient, simultaneous extraction & separation	Complex optimization of multiple parameters	[16] [19] [20]
Conventional Solvent Extraction	Petroleum ether, reflux	Purity: >95% after purification	Simple, low equipment cost	Large solvent consumption, potential for impurities	[11]

Visualized Workflows and Signaling Pathways

General Experimental Workflow for Extraction

The following diagram illustrates a generalized workflow for the extraction and purification of **(Z)-Ligustilide** from *Angelica sinensis*.



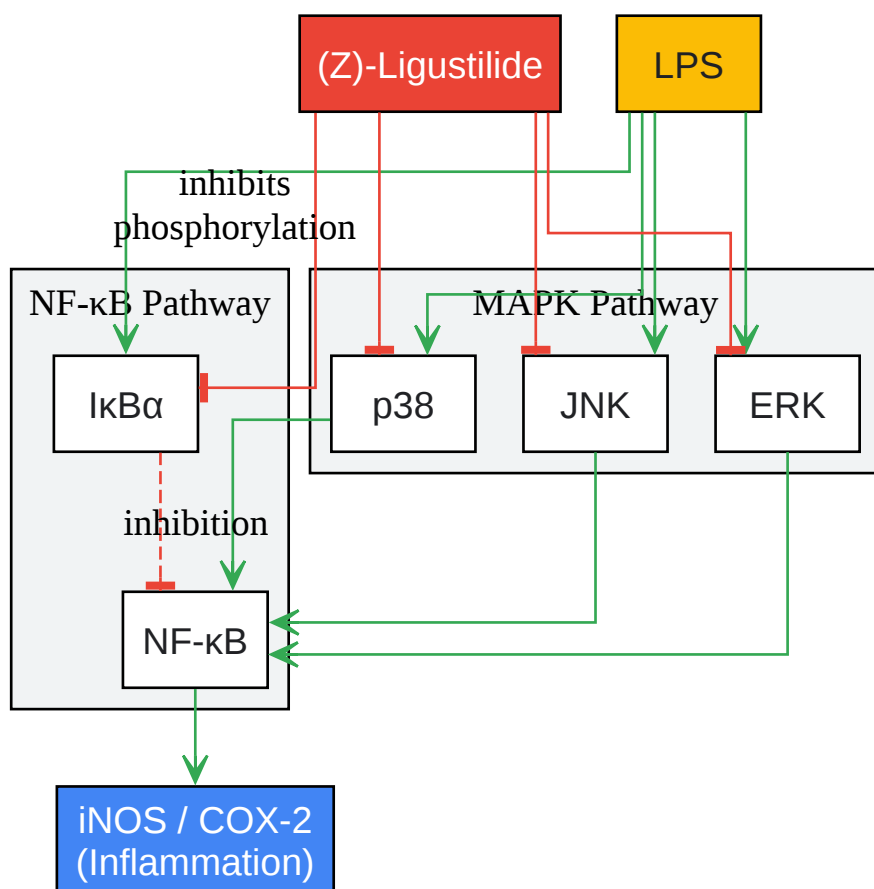
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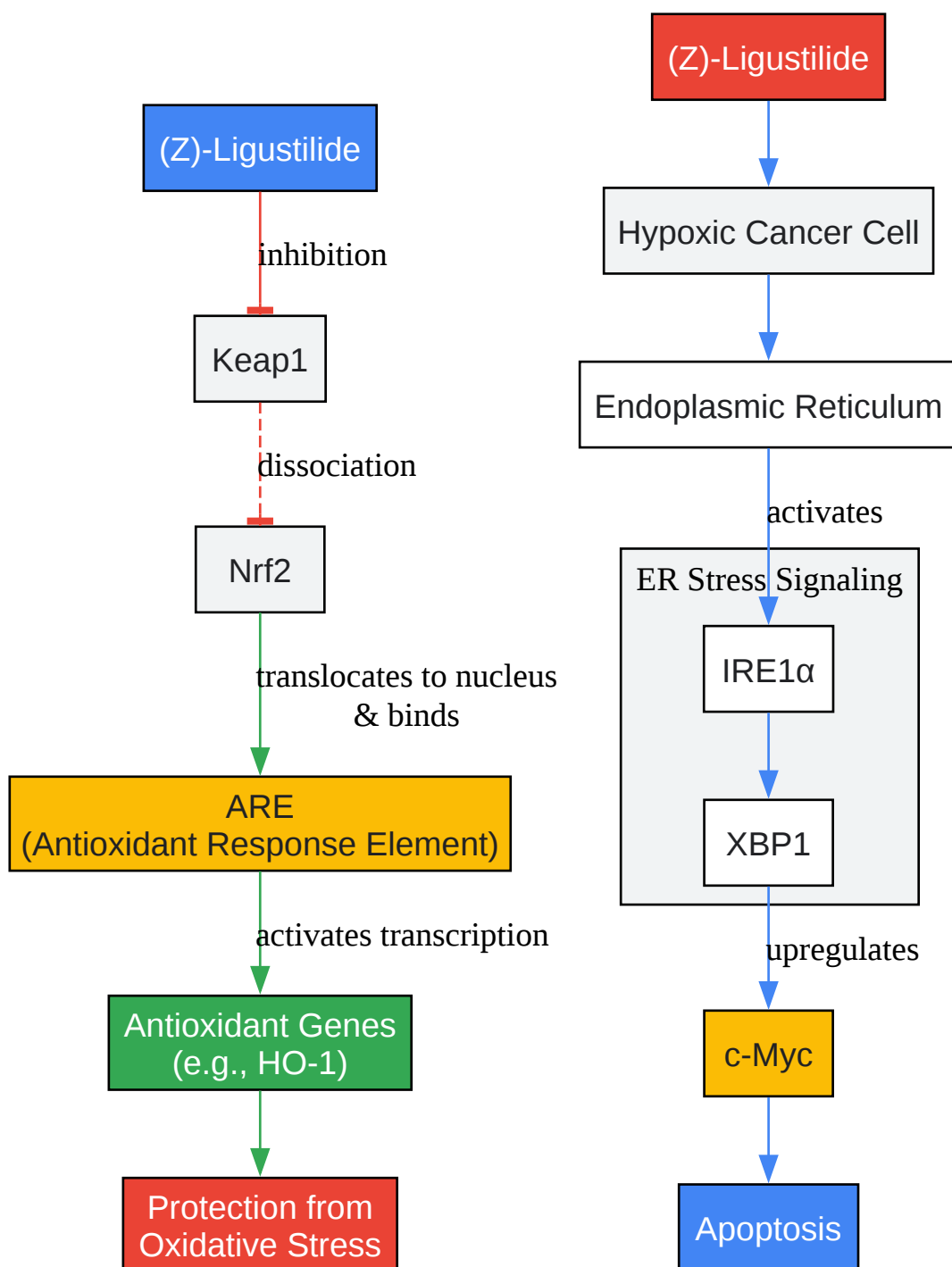
Caption: Generalized workflow for **(Z)-Ligustilide** extraction.

Signaling Pathways Modulated by (Z)-Ligustilide

(Z)-Ligustilide exerts its pharmacological effects by modulating several key cellular signaling pathways.

(Z)-Ligustilide demonstrates anti-inflammatory properties by inhibiting the activation of NF- κ B and MAPK signaling pathways.[21][22] It suppresses the phosphorylation of I κ B α , preventing NF- κ B translocation, and inhibits the phosphorylation of p38, ERK, and JNK.[21]





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